1-Amino-2-ethyl-4-fluorosulfonyloxybenzene
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Overview
Description
1-Amino-2-ethyl-4-fluorosulfonyloxybenzene is an aromatic compound with a unique structure that includes an amino group, an ethyl group, and a fluorosulfonyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-ethyl-4-fluorosulfonyloxybenzene typically involves multiple steps One common method starts with the nitration of ethylbenzene to produce 2-ethyl-4-nitrobenzene This intermediate is then reduced to 2-ethyl-4-aminobenzene using a reducing agent such as hydrogen gas in the presence of a palladium catalyst
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-ethyl-4-fluorosulfonyloxybenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in the formation of 2-ethyl-4-nitrobenzene, while substitution of the fluorosulfonyloxy group can yield various substituted benzene derivatives.
Scientific Research Applications
1-Amino-2-ethyl-4-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.
Medicine: It may serve as a precursor for drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-amino-2-ethyl-4-fluorosulfonyloxybenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorosulfonyloxy group can enhance the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-ethyl-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a fluorosulfonyloxy group.
1-Amino-2-ethyl-4-chlorobenzene: Contains a chlorine atom instead of a fluorosulfonyloxy group.
1-Amino-2-ethyl-4-methylsulfonyloxybenzene: Has a methylsulfonyloxy group instead of a fluorosulfonyloxy group.
Uniqueness
1-Amino-2-ethyl-4-fluorosulfonyloxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties such as increased reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-amino-2-ethyl-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3S/c1-2-6-5-7(3-4-8(6)10)13-14(9,11)12/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOKWKSVSJPSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OS(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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